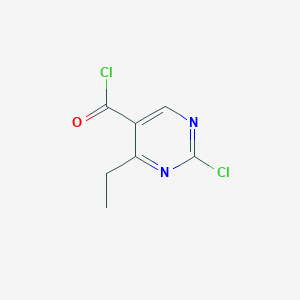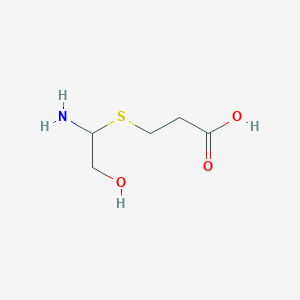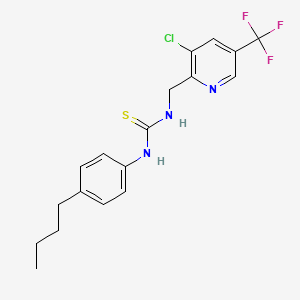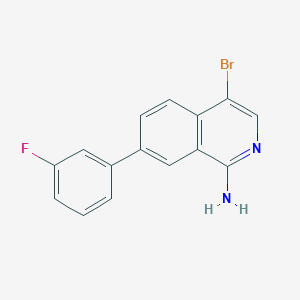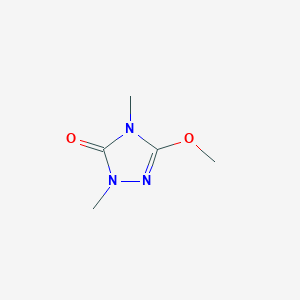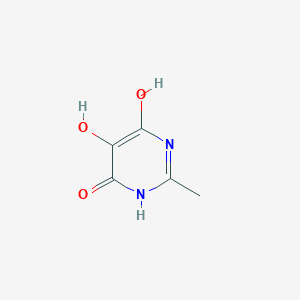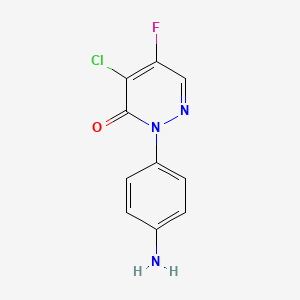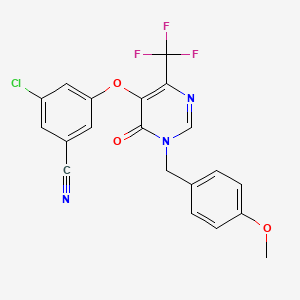
N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide is a chemical compound that belongs to the class of pyrimidinones It is characterized by the presence of a formamide group attached to a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide typically involves the reaction of 6-amino-2-methoxypyrimidin-4(3H)-one with formic acetic anhydride. This reaction proceeds under controlled conditions to yield the desired compound with a high degree of selectivity . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The formamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(6-Oxo-1,6-dihydropyrimidin-4-yl)carboxylic acid, while reduction may produce N-(6-Hydroxy-1,6-dihydropyrimidin-4-yl)formamide.
Scientific Research Applications
N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which is essential for the growth of certain parasites . By binding to the active site of the enzyme, the compound disrupts its normal function, leading to the inhibition of parasite growth.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)formamide
- N-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)formamide
Uniqueness
N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide is unique due to its specific structural features and the presence of the formamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique profile of reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H5N3O2 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
N-(6-oxo-1H-pyrimidin-4-yl)formamide |
InChI |
InChI=1S/C5H5N3O2/c9-3-8-4-1-5(10)7-2-6-4/h1-3H,(H2,6,7,8,9,10) |
InChI Key |
NNYAAVRMFRXXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CNC1=O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


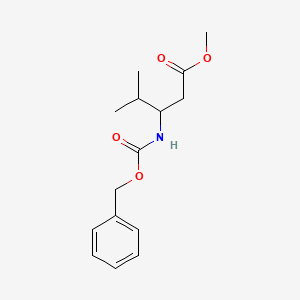
![[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol](/img/structure/B13098042.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)
